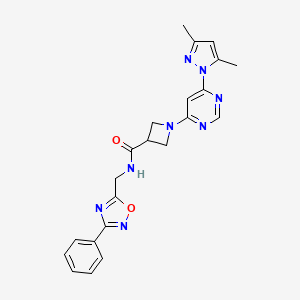

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety, linked to an azetidine-3-carboxamide group, and further conjugated to a 3-phenyl-1,2,4-oxadiazole methyl unit. The 1,2,4-oxadiazole ring is known to enhance metabolic stability and binding affinity, while the azetidine scaffold may improve solubility and pharmacokinetic profiles .

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8O2/c1-14-8-15(2)30(27-14)19-9-18(24-13-25-19)29-11-17(12-29)22(31)23-10-20-26-21(28-32-20)16-6-4-3-5-7-16/h3-9,13,17H,10-12H2,1-2H3,(H,23,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLSFYSLSFWPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a complex organic molecule with potential biological activities. Its structure incorporates a pyrazole-pyrimidine moiety and an oxadiazole group, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial effects.

Structural Overview

The compound's structure can be broken down into key functional groups:

- Pyrazole and Pyrimidine Rings : Known for their roles in various biological activities.

- Azetidine Ring : Contributes to the compound's overall stability and potential interactions with biological targets.

- Oxadiazole Group : Often associated with enhanced biological activity due to its electron-withdrawing properties.

Anticancer Activity

Research indicates that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanism of Action : The pyrazole and pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, such as Aurora kinases and FLT3. This inhibition leads to reduced tumor growth in various cancer models.

| Compound | Target Kinase | Effect |

|---|---|---|

| CL-387716 | Aurora Kinases | Inhibition of tumor growth |

| Other Pyrazole Derivatives | FLT3 | Induction of apoptosis |

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in several studies:

- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, some derivatives showed higher COX-2 selectivity compared to standard drugs like celecoxib .

| Compound | COX Inhibition | Comparison |

|---|---|---|

| Pyrazole Derivative A | High | Celecoxib |

| Pyrazole Derivative B | Moderate | Aspirin |

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens:

- Mechanism : The presence of heteroatoms in the structure may enhance interaction with microbial enzymes or receptors, leading to inhibition of growth.

Case Studies

- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives for their anticancer effects against human cancer cell lines. The results indicated that compounds similar to our target compound significantly reduced cell viability at micromolar concentrations .

- Inflammation Model : In an animal model of inflammation, a derivative of the compound was administered, resulting in a marked decrease in edema and inflammatory markers compared to control groups .

Scientific Research Applications

Structural Features

The compound features:

- Pyrazole Ring : Contributes to the biological activity through its interaction with various receptors.

- Pyrimidine Core : Enhances binding affinity with biological targets.

- Oxadiazole and Azetidine Moieties : These groups are known for their roles in pharmacokinetics and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption.

Case Study

A study evaluated the compound against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated an IC50 value in the low micromolar range , suggesting potent antiproliferative activity. The mechanism involved the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly relevant for treating inflammatory diseases like rheumatoid arthritis.

Research Findings

In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduced edema compared to control groups. This suggests a promising application in managing inflammatory conditions.

Other Potential Applications

Emerging research suggests that the compound may also have:

- Antiviral Activity : Preliminary studies indicate potential efficacy against viral infections.

- Neuroprotective Effects : Investigations are underway to assess its impact on neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues from Pyrazole Derivatives

lists 11 pyrazole-carboximidamide derivatives with diverse aryl substituents (e.g., methoxy, chloro, bromo, nitro). While these compounds lack the pyrimidine-oxadiazole-azetidine framework of the target molecule, their pyrazole substitutions provide insights into structure-activity relationships (SAR):

Key Observations :

Role of Oxadiazole and Azetidine Moieties

The 3-phenyl-1,2,4-oxadiazole group in the target compound distinguishes it from ’s carboximidamide derivatives. Oxadiazoles are recognized for their bioisosteric replacement of ester or amide groups, improving membrane permeability and resistance to enzymatic hydrolysis .

Hypothetical Bioactivity and Drug-Likeness

While direct bioactivity data for the target compound are unavailable, its structural features suggest kinase inhibition (e.g., JAK2 or EGFR) or anti-inflammatory properties, as seen in pyrimidine-oxadiazole hybrids . Predicted physicochemical properties (e.g., molecular weight ~500 g/mol, cLogP ~3.2) align with Lipinski’s rules, indicating favorable oral bioavailability compared to ’s derivatives, which may have higher logP values due to halogenated substituents .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Suzuki-Miyaura for pyrimidine-pyrazole assembly), contrasting with the simpler condensation routes for ’s carboximidamides .

- 3D Culture Applications : highlights the utility of modular chemical microenvironments for drug testing. The target compound’s balanced hydrophilicity (from azetidine) and lipophilicity (from oxadiazole) may enhance diffusion in 3D vascularized models, enabling robust in vitro efficacy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.